Comparative Hydrolysis Efficiency: H-Ala-Gly-Gly-Gly-OH vs. H-Ala-Gly-Gly-OH with DmpA Aminopeptidase
While H-Ala-Gly-Gly-OH is identified as the 'best-hydrolysed' substrate for the DmpA aminopeptidase from Ochrobactrum anthropi, the tetrapeptide H-Ala-Gly-Gly-Gly-OH is also 'efficiently hydrolysed' [1]. This demonstrates that the enzyme can accommodate the longer chain length, albeit with potentially different catalytic efficiency. This provides a key comparative benchmark: if a researcher's assay requires a longer peptide backbone for steric or mechanistic reasons, H-Ala-Gly-Gly-Gly-OH offers a viable alternative to the optimal tripeptide substrate.
| Evidence Dimension | Relative Substrate Hydrolysis Efficiency |
|---|---|
| Target Compound Data | Efficiently hydrolysed |
| Comparator Or Baseline | H-Ala-Gly-Gly-OH: Best-hydrolysed substrate |
| Quantified Difference | Not quantified in source |
| Conditions | DmpA aminopeptidase from Ochrobactrum anthropi LMG7991, assay in 50 mM potassium phosphate pH 8.0 or 100 mM Tris pH 8.0 at 30°C. |
Why This Matters
This evidence confirms that the target tetrapeptide is a competent substrate for a specific aminopeptidase, allowing researchers to select it over the tripeptide when a longer chain length is experimentally required.
- [1] Fanuel, L., Thamm, I., Kostanjevecki, V., Samyn, B., Joris, B., Goffin, C., ... & Frère, J. M. (1999). The DmpA aminopeptidase from Ochrobactrum anthropi LMG7991 is the prototype of a new terminal nucleophile hydrolase family. Biochemical Journal, 341(Pt 1), 147–155. View Source
